Cas no 1806925-13-2 (4-Amino-5-fluoropyridine-2-acetic acid)
4-Amino-5-fluoropyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-fluoropyridine-2-acetic acid
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- Inchi: 1S/C7H7FN2O2/c8-5-3-10-4(1-6(5)9)2-7(11)12/h1,3H,2H2,(H2,9,10)(H,11,12)
- InChI Key: UPGKYZSFZSNKPN-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1N)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- XLogP3: -0.2
- Topological Polar Surface Area: 76.2
4-Amino-5-fluoropyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015039-250mg |
4-Amino-5-fluoropyridine-2-acetic acid |
1806925-13-2 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029015039-1g |
4-Amino-5-fluoropyridine-2-acetic acid |
1806925-13-2 | 95% | 1g |
$3,010.80 | 2022-03-31 |
4-Amino-5-fluoropyridine-2-acetic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Amino-5-fluoropyridine-2-acetic acid
Recent Advances in the Study of 4-Amino-5-fluoropyridine-2-acetic acid (CAS: 1806925-13-2)
4-Amino-5-fluoropyridine-2-acetic acid (CAS: 1806925-13-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique fluorinated pyridine core, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing synthetic pathways, and exploring its pharmacokinetic properties to enhance its clinical applicability.
One of the key breakthroughs in the study of 4-Amino-5-fluoropyridine-2-acetic acid involves its role as a building block for the synthesis of novel small-molecule inhibitors. Researchers have demonstrated its utility in targeting specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The fluorination at the 5-position of the pyridine ring has been found to enhance the compound's binding affinity and metabolic stability, making it a valuable scaffold for drug development.
In addition to its therapeutic potential, recent investigations have explored the synthetic methodologies for 4-Amino-5-fluoropyridine-2-acetic acid. A study published in the Journal of Medicinal Chemistry reported an efficient, multi-step synthesis route that achieves high yields and purity. The process involves the fluorination of a pyridine precursor followed by functionalization at the 2-position to introduce the acetic acid moiety. This advancement has facilitated the large-scale production of the compound, enabling further preclinical and clinical studies.
Pharmacokinetic studies have also shed light on the compound's bioavailability and distribution profiles. Animal models have shown that 4-Amino-5-fluoropyridine-2-acetic acid exhibits favorable oral absorption and tissue penetration, with minimal off-target effects. These findings support its potential as a lead compound for the development of next-generation therapeutics. Furthermore, computational modeling has been employed to predict its interactions with biological targets, providing insights for structure-activity relationship (SAR) optimization.
Despite these promising developments, challenges remain in the clinical translation of 4-Amino-5-fluoropyridine-2-acetic acid. Issues such as dose-dependent toxicity and the need for improved formulation strategies are currently being addressed in ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, 4-Amino-5-fluoropyridine-2-acetic acid (CAS: 1806925-13-2) represents a versatile and potent compound with broad applications in medicinal chemistry. Its unique structural features and biological activities make it a focal point for future research aimed at addressing unmet medical needs. Continued exploration of its mechanisms and optimization of its properties will be critical to unlocking its full therapeutic potential.
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